Mebolazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

In Vitro Androgen Receptor Binding

Mebolazine has been studied for its ability to bind to the androgen receptor (AR), a protein found in cells that plays a key role in male sexual development and function. Studies have shown that Mebolazine can bind to the AR with high affinity, suggesting it may have potential androgenic effects []. This ability to bind to the AR is a crucial first step for any potential therapeutic application targeting androgen signaling.

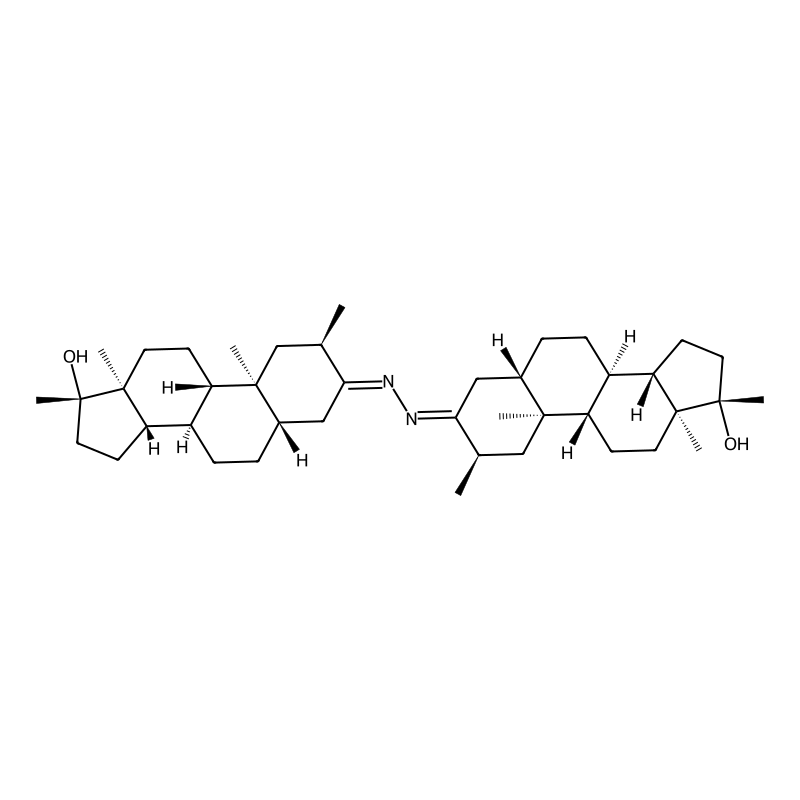

Mebolazine is a synthetic anabolic steroid, specifically a derivative of testosterone, known for its potential to bind to androgen receptors and exert both androgenic and anabolic effects. The compound is chemically characterized by an azine linkage, distinguishing it from other anabolic steroids. Its molecular formula is , with a molecular weight of approximately 633.0 g/mol. Mebolazine is often explored for its pharmacological properties, particularly its ability to enhance muscle mass and strength.

- Toxicity: Due to its withdrawal from the market, detailed clinical data on Mebolazine's toxicity is limited. However, its structural similarity to other 17α-alkylated AAS suggests potential risks, including liver damage, cardiovascular complications, and hormonal imbalances [].

- Flammability and Reactivity: Information on flammability and reactivity is not available but steroids are generally not highly flammable.

- Oxidation: This process can yield various oxidized derivatives of the compound.

- Reduction: Reduction reactions can produce different reduced forms, which may have varying biological activities.

- Substitution: Substitution reactions can occur at various positions on the steroid backbone, allowing for the introduction of different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride .

The synthesis of mebolazine typically involves the dimerization of methasterone through an azine linkage. This process generally requires hydrazine derivatives and specific solvents under controlled temperature conditions. The reaction pathway can be summarized as follows:

- Preparation of Methasterone: The initial step involves synthesizing methasterone.

- Dimerization: Methasterone undergoes dimerization with hydrazine derivatives to form mebolazine.

- Purification: The final product is purified to achieve the desired purity level, typically above 95% .

Mebolazine has several applications across different fields:

- Scientific Research: It serves as a reference compound in analytical studies examining anabolic steroids' effects on metabolism and cellular processes.

- Medicine: Although its therapeutic use is limited due to side effects, it has been investigated for potential applications in treating hypoandrogenic conditions.

- Dietary Supplements: Mebolazine is sometimes included in bodybuilding supplements, though this practice is illegal in many jurisdictions due to safety concerns .

Research into the interactions of mebolazine with other compounds is limited but indicates that it may interact with various biological pathways due to its steroidal nature. Potential interactions could involve metabolic enzymes that process steroids or other hormonal pathways that could lead to synergistic or antagonistic effects when combined with other substances.

Mebolazine has several similar compounds that share structural or functional characteristics:

| Compound Name | Key Characteristics |

|---|---|

| Methasterone | The monomeric form of mebolazine; has similar anabolic properties but lacks the azine linkage. |

| Dymethazine | Another anabolic steroid; structurally related but has different pharmacological effects. |

| Oxymetholone | A well-known anabolic steroid with distinct properties; used medically but associated with more severe side effects compared to mebolazine. |

Mebolazine's uniqueness lies in its azine linkage, which differentiates it from these similar compounds, potentially affecting its biological activity and side effect profile .

Molecular Formula and Stereochemistry

Mebolazine possesses the molecular formula C₄₂H₆₈N₂O₂ with a molecular weight of 633.0 grams per mole [2] [7]. The compound represents a unique dimeric anabolic androgenic steroid characterized by an extraordinary degree of stereochemical complexity [17]. The molecule contains sixteen defined atom stereocenters and two defined bond stereocenters, with no undefined stereogenic centers present [17].

The stereochemical configuration of mebolazine follows the established principles of steroid nomenclature, with the compound maintaining the characteristic steroid backbone orientation [5]. Each constituent steroid unit within the dimer exhibits the standard androgenic steroid stereochemistry, including the typical 5α-configuration at the ring junction [1] [11]. The azine linkage connecting the two steroid moieties adopts an E,E-configuration, indicating that the groups of highest priority are positioned on opposite sides of the nitrogen-nitrogen double bond [3] [31].

The three-dimensional structure of mebolazine demonstrates significant conformational rigidity due to the presence of the central azine bridge [1] [4]. This structural constraint limits rotational freedom around the connecting linkage, resulting in a relatively fixed spatial arrangement of the two steroid components [35].

| Stereochemical Parameter | Value | Description |

|---|---|---|

| Defined Atom Stereocenters | 16 | All stereogenic centers are definitively assigned |

| Undefined Atom Stereocenters | 0 | No ambiguous stereochemical assignments |

| Defined Bond Stereocenters | 2 | Double bond configurations are specified |

| Total Chiral Centers | 32 | Combined from both steroid units |

| Azine Bond Configuration | E,E | Trans arrangement across nitrogen-nitrogen linkage |

Functional Groups and Key Structural Features

The structural architecture of mebolazine is distinguished by several critical functional groups and molecular features that define its chemical behavior [1] . The most distinctive structural element is the central azine linkage, represented by the nitrogen-nitrogen double bond that bridges the two methasterone units at the carbon-3 position of each steroid A-ring [1] [35].

Each steroid component contains a tertiary alcohol functional group positioned at carbon-17β, conferring specific hydrogen bonding capabilities and contributing to the compound's overall polarity [2] [9]. The original ketone groups at carbon-3 of each steroid unit are modified through incorporation into the azine bridge structure, fundamentally altering the electronic properties of these positions [1] [11].

The molecule features multiple methyl substituents strategically positioned throughout the steroid framework [2] [11]. These methyl groups are located at carbon-2α, carbon-17, carbon-10, and carbon-13 positions on each steroid unit, contributing to the overall lipophilic character of the compound [23] [24]. The presence of these alkyl substituents significantly influences the molecular conformation and intermolecular interactions [13] [15].

The tetracyclic steroid backbone maintains the characteristic cyclopentanoperhydrophenanthrene ring system common to all steroid compounds [5] [11]. This rigid polycyclic framework provides structural stability and defines the overall three-dimensional shape of each constituent steroid unit [1] [23].

| Functional Group | Quantity | Position | Chemical Significance |

|---|---|---|---|

| Azine Linkage | 1 | C-3 to C-3' bridge | Central connecting functionality |

| Tertiary Alcohol | 2 | C-17β positions | Hydrogen bonding capability |

| Modified Ketone | 2 | C-3 positions | Incorporated into azine system |

| Methyl Substituents | 8 | Multiple steroid positions | Lipophilic character enhancement |

| Steroid Backbone | 2 | Complete framework | Structural rigidity and shape |

Physical Properties: Solubility, Stability, and Crystallinity

Mebolazine exists as a white to off-white crystalline solid under standard conditions [11] [13] [15]. The compound exhibits a density of 1.24 grams per cubic centimeter, reflecting its substantial molecular weight and compact crystal packing arrangement [11] [13] [24]. Computational predictions indicate a boiling point of 684.3 ± 55.0 degrees Celsius, though this value represents theoretical calculations rather than experimental determination [11] [24].

The predicted acid dissociation constant (pKa) of mebolazine is 14.85 ± 0.70, indicating that the compound behaves as a very weak acid under physiological conditions [11] [13] [24]. This high pKa value suggests that mebolazine exists predominantly in its neutral, non-ionized form across a wide range of pH conditions encountered in biological and analytical systems [24] [27].

Solubility characteristics of mebolazine demonstrate the typical behavior expected for a highly lipophilic steroid compound [9] [11]. The substance shows good solubility in organic solvents, with documented solubility values of 1 milligram per milliliter in both chloroform and ethanol [9] [11] [13]. In aqueous environments, mebolazine exhibits significantly reduced solubility, with only 0.3 milligrams per milliliter achievable in a 1:2 mixture of ethanol and phosphate-buffered saline at pH 7.2 [9] [11]. The compound demonstrates complete insolubility in pure water, consistent with its pronounced lipophilic character [24].

Stability considerations for mebolazine include recommended storage conditions of -20 degrees Celsius for long-term preservation, with short-term storage possible at 0-4 degrees Celsius [23]. The compound requires protection from direct sunlight and moisture to maintain chemical integrity [23] [28]. The crystalline solid form contributes to enhanced stability compared to amorphous preparations [13] [15].

| Physical Property | Value | Measurement Conditions |

|---|---|---|

| Physical State | Crystalline Solid | Standard temperature and pressure |

| Density | 1.24 g/cm³ | Room temperature |

| Boiling Point | 684.3 ± 55.0°C | Predicted value |

| pKa | 14.85 ± 0.70 | Predicted value |

| Chloroform Solubility | 1 mg/mL | Room temperature |

| Ethanol Solubility | 1 mg/mL | Room temperature |

| Aqueous Solubility | 0.3 mg/mL | Ethanol:PBS (1:2), pH 7.2 |

Isomeric and Conformational Variability

The dimeric structure of mebolazine introduces significant complexity in terms of potential isomeric forms and conformational arrangements [1] [17]. The azine linkage serves as the primary source of stereochemical variability, with the nitrogen-nitrogen double bond capable of existing in different geometric configurations [31] [33]. The experimentally observed form exhibits an E,E-configuration across the azine bridge, positioning the steroid units in a trans arrangement relative to the central linkage [3] [17].

Conformational analysis reveals that the azine bridge imposes substantial restrictions on molecular flexibility [1] [35]. Unlike monomeric steroids that may exhibit significant conformational freedom in side chains or ring puckering, the dimeric nature of mebolazine constrains the relative positioning of the two steroid components [32] [34]. This reduced conformational flexibility contributes to the compound's distinct physicochemical properties compared to monomeric steroid analogs [1] .

The potential for alternative geometric isomers around the azine linkage represents a theoretical consideration in mebolazine chemistry [31] [33]. While the E,E-configuration represents the thermodynamically favored arrangement, the possibility of Z,Z or E,Z isomeric forms cannot be entirely dismissed from a theoretical perspective [31]. However, literature reports consistently identify the E,E-form as the predominant species encountered in synthetic preparations and analytical samples [1] [3] [17].

Rotational barriers around the azine linkage are substantial due to the double bond character of the nitrogen-nitrogen connection [34] [35]. This restricted rotation maintains the fixed spatial relationship between the two steroid moieties, resulting in a relatively rigid overall molecular structure [1] [32]. The conformational stability contributes to the reproducible physical and chemical properties observed for mebolazine across different analytical and preparative contexts [13] [15].

| Isomeric Parameter | Observed Form | Alternative Possibilities |

|---|---|---|

| Azine Configuration | E,E-isomer | Theoretical Z,Z or E,Z forms |

| Rotational Freedom | Highly restricted | Limited by double bond character |

| Conformational Flexibility | Minimal | Constrained by dimeric structure |

| Stereochemical Complexity | 32 chiral centers | Fixed stereochemical assignments |

| Geometric Stability | High | Thermodynamically favored arrangement |

The synthesis of mebolazine fundamentally relies on the dimerization of methasterone through azine linkage formation, representing a unique approach in steroid chemistry. This process involves the condensation of two methasterone molecules with one equivalent of hydrazine, creating a symmetrical dimer connected at the 3-position of the steroid A-ring [2] .

The dimerization mechanism proceeds through a stepwise condensation process. Initially, one equivalent of hydrazine reacts with the 3-oxo group of methasterone to form an intermediate hydrazone. Subsequently, this hydrazone undergoes condensation with a second equivalent of methasterone, eliminating water and forming the characteristic azine linkage that defines mebolazine's structure [4] [5]. The reaction follows the general azine formation pathway: R₂C=O + H₂N-NH₂ → R₂C=N-NH₂ + H₂O, followed by R₂C=N-NH₂ + R₂C=O → R₂C=N-N=CR₂ + H₂O [6] [7].

The stereochemistry of the resulting azine linkage is critical to the compound's properties. The condensation reaction occurs preferentially at the 3β-position due to stereoelectronic factors inherent in the steroid framework . This selectivity ensures that the resulting dimer maintains the desired spatial arrangement necessary for biological activity while preventing formation of thermodynamically less stable isomers.

Methasterone preparation for the dimerization process typically involves catalytic hydrogenation of oxymetholone using palladium on charcoal in ethanol solvent. This reduction proceeds under controlled conditions with hydrogen pressure maintained at 3 bar and room temperature for 36 hours, achieving methasterone yields of approximately 68% [8]. The quality and purity of methasterone directly influence the subsequent azine formation efficiency, making rigorous purification essential.

Reagents and Reaction Conditions: Hydrazine Derivatives and Solvent Systems

The selection of appropriate hydrazine derivatives and optimized solvent systems represents a critical aspect of mebolazine synthesis. Hydrazine hydrate, typically employed at 65% weight per volume concentration, serves as the primary reagent for azine linkage formation . The choice of hydrazine concentration balances reactivity with handling safety, as higher concentrations present increased hazards while lower concentrations may compromise reaction efficiency.

Solvent system optimization significantly impacts both reaction rate and product yield. Ethanol emerges as the preferred solvent for mebolazine synthesis, providing optimal solvation of both reactants while facilitating efficient water removal during the condensation process . Alternative solvents including methanol, toluene, and acetonitrile have been investigated, with varying degrees of success. Methanol offers faster reaction kinetics but may lead to increased side product formation, while toluene provides inert reaction conditions but requires extended reaction times [10] [11].

The incorporation of molecular sieves proves essential for achieving high yields in azine formation reactions. These desiccants remove water generated during the condensation process, driving the equilibrium toward product formation and preventing hydrolysis of the desired azine linkage [10]. Molecular sieves with 4 Å pore size demonstrate optimal performance for this application, effectively sequestering water molecules without interfering with the reaction mechanism.

Temperature control emerges as a paramount factor in reaction optimization. The optimal temperature range of 60-80°C provides sufficient thermal energy to drive the condensation reaction while preventing thermal decomposition of either reactants or products [12]. Temperatures below this range result in incomplete conversion, while excessive heating leads to product degradation and reduced yields.

Reaction atmosphere considerations include the necessity for moisture exclusion and potential benefits of inert gas environments. While many azine formation reactions proceed effectively under ambient air conditions, moisture exclusion proves critical for achieving maximum yields [13] [12]. Some synthetic protocols benefit from nitrogen or argon atmospheres, particularly when handling moisture-sensitive reagents or conducting reactions over extended periods.

Yield Optimization and Purity Control

Yield optimization in mebolazine synthesis requires systematic attention to multiple interdependent factors. Stoichiometric considerations play a fundamental role, with the optimal methasterone to hydrazine ratio established at 2:1, ensuring complete consumption of the limiting hydrazine reagent while minimizing unreacted starting material . Deviation from this ratio typically results in reduced conversion efficiency and complicated purification procedures.

Reaction monitoring through thin-layer chromatography enables real-time assessment of conversion progress and optimal reaction termination timing. The characteristic retention factor values for methasterone, intermediate hydrazone, and final mebolazine product provide clear indicators of reaction completion [14] [8]. Typical reaction times range from 2-4 hours under optimized conditions, with extended reaction periods potentially leading to product decomposition.

Water content management represents a critical aspect of yield optimization. Karl Fischer titration demonstrates that water content below 0.1% proves essential for achieving yields exceeding 80% [13]. Water removal strategies include the use of molecular sieves, azeotropic distillation, and anhydrous reaction conditions. The presence of excess water not only inhibits azine formation but also promotes hydrolysis of the desired product.

Mixing efficiency significantly influences reaction homogeneity and conversion rates. Mechanical stirring at 300-500 rpm ensures adequate contact between reactants while preventing the formation of local concentration gradients that could lead to side reactions [12]. Temperature uniformity throughout the reaction mixture proves equally important, requiring careful attention to heating methods and reactor design.

Purification strategies directly impact final product purity and overall process efficiency. Initial workup typically involves ethyl acetate extraction to separate the organic product from aqueous impurities, followed by concentration under reduced pressure [14]. Subsequent purification employs silica gel column chromatography with carefully optimized solvent gradients, typically utilizing hexane-acetone or hexane-ethyl acetate systems with increasing polarity.

Advanced purification techniques including high-performance liquid chromatography provide superior resolution for removing closely related impurities and achieving pharmaceutical-grade purity levels [15]. Semi-preparative HPLC methods enable efficient separation of mebolazine from potential structural analogs and unreacted starting materials, achieving purities exceeding 95%.

Comparative Analysis of Alternative Synthetic Approaches

Several alternative synthetic methodologies have been developed for azine formation, each offering distinct advantages and limitations when applied to mebolazine synthesis. Microwave-assisted synthesis represents a modern approach that significantly reduces reaction times while often improving yields [12] [16]. This methodology employs controlled microwave irradiation at 120°C for 20-30 minutes, achieving yields of 75-90% compared to conventional heating methods requiring 3-5 hours.

The microwave approach offers several advantages including uniform heating, reduced energy consumption, and improved reaction selectivity. However, limitations include equipment dependency, scalability constraints, and the need for specialized microwave-transparent reaction vessels. The method proves particularly effective for research-scale synthesis but may present challenges for large-scale industrial applications.

Solid-phase grinding methodology, utilizing mechanochemical principles, provides an environmentally friendly alternative requiring no organic solvents [12]. This approach involves grinding methasterone and hydrazine with a catalytic amount of acetic acid in a mortar for 25-35 minutes at ambient temperature. Yields of 80-92% demonstrate the effectiveness of this green chemistry approach.

The grinding method offers significant environmental benefits through solvent elimination and reduced waste generation. However, substrate scope limitations and scalability challenges restrict its broader application. The method proves most suitable for research applications and small-scale synthesis where environmental considerations outweigh production efficiency requirements.

Catalyzed approaches employing Lewis acid catalysts provide enhanced selectivity and controlled reaction conditions [17] [16]. Cellulose sulfuric acid represents an effective heterogeneous catalyst for azine formation, offering recyclability and mild reaction conditions. This methodology achieves yields of 70-90% while providing excellent catalyst recovery and reuse potential.

The catalyzed approach demonstrates superior environmental sustainability through catalyst recycling and reduced waste generation. Limitations include initial catalyst preparation requirements, potential catalyst deactivation, and the need for specialized handling procedures. The method proves particularly attractive for sustainable manufacturing applications where catalyst cost can be amortized over multiple reaction cycles.

One-pot synthesis strategies attempt to combine methasterone formation and azine dimerization into a single operation, reducing overall process complexity [18]. These approaches typically involve the simultaneous reduction of oxymetholone and hydrazine-mediated dimerization in a single reaction vessel. While conceptually attractive, yields of 45-60% remain significantly lower than stepwise approaches.

The one-pot methodology offers reduced operational complexity and potentially lower manufacturing costs through process intensification. However, compromised yields, difficult purification, and limited reaction control present significant disadvantages. The approach may prove suitable for applications where modest yields are acceptable in exchange for simplified operations.

Traditional thermal methods remain the most widely employed approach for mebolazine synthesis, offering excellent scalability and well-established operational parameters . These methods achieve yields of 70-85% using conventional heating over 3-5 hours, providing reliable and reproducible results suitable for both research and manufacturing applications.